Cinerolon
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Overview
Description
Cinerolon is a synthetic steroid that belongs to the family of glucocorticoids. It is widely used in scientific research to study the biochemical and physiological effects of glucocorticoids on various biological systems.
Scientific Research Applications
Synthesis and Chemical Structure Analysis : Cinerolone, a compound associated with natural racemic cinerolone, has been successfully synthesized. The process involves the condensation of sodium salts with pyruvaldehyde and subsequent hydrolysis, leading to the creation of specific hydroxydiketones. This synthesis has been pivotal in understanding the chemical structure and properties of Cinerolone (Crombœ & Harper, 1949).
Microbiological Hydroxylation : Cinerolone undergoes hydroxylation through the action of various microorganisms, including streptomycetes, bacteria, and fungi. The study of this process is significant in understanding the biochemical pathways and potential biotechnological applications of Cinerolone (Berger, Tabenkin, LeMahieu, & Kierstead, 1969).
Insecticidal Activity : Research has been conducted on the relative toxicity of esters related to Cinerolone against various insect species. This study contributes to understanding the potential use of Cinerolone derivatives in developing insecticidal agents (Elliott, Needham, & Potter, 1969).
properties
CAS RN |
17190-74-8 |
---|---|
Product Name |
Cinerolon |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[(Z)-but-2-enyl]-4-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-8-7(2)9(11)6-10(8)12/h3-4,9,11H,5-6H2,1-2H3/b4-3- |
InChI Key |
YLKLJBPHNWWPSF-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CC1=C(C(CC1=O)O)C |
SMILES |
CC=CCC1=C(C(CC1=O)O)C |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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